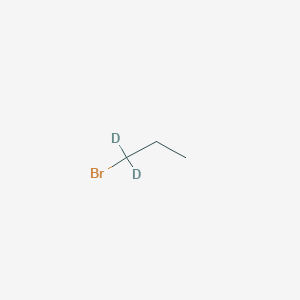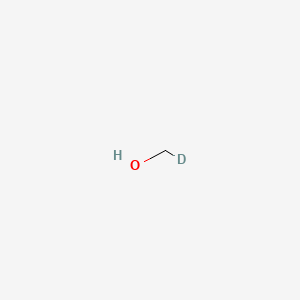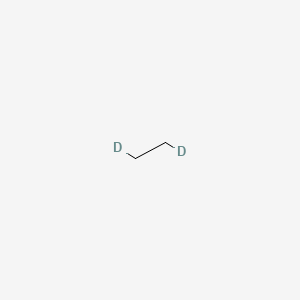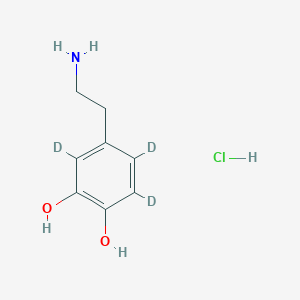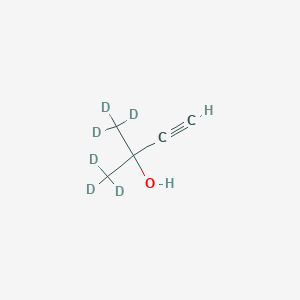
Gliovictin
Descripción general
Descripción
Gliovictin is a metabolite of Helminthosporium victoriae . It is a sulfur-containing natural product .
Synthesis Analysis
The synthesis of this compound has been discussed in several papers . The compound isolation, structural elucidation, and biological property evaluation have been highlighted .Molecular Structure Analysis
This compound’s structure has been determined through instrumental analysis . It is shown to possess a specific structure .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it is known that sulfur-containing natural products like this compound have diverse physical and chemical properties .Physical And Chemical Properties Analysis
This compound, as a sulfur-containing natural product, is part of a large group of compounds with diverse physical and chemical properties .Aplicaciones Científicas De Investigación
Telomestatin in Glioma Stem Cell Therapy
Research by Miyazaki et al. (2012) focused on the application of a G-quadruplex ligand, telomestatin, in targeting glioma stem cells (GSCs), a crucial therapeutic target in glioblastoma multiforme (GBM). Telomestatin demonstrated effectiveness in impairing the maintenance of GSC stem cell state, inducing apoptosis, and reducing migration potential in vitro and in vivo. It selectively affected GSCs while having minimal impact on normal neural precursors and non-GSCs.
Local Intracerebral Drug Delivery
Guerin et al. (2004) discussed new approaches to malignant glioma, including local drug delivery directly to the tumor site. This method, exemplified by Gliadel®, delivers chemotherapeutic drugs from a biodegradable polymer in the resection cavity post-brain tumor surgery.
Nanohydrogel Loaded with Quercetin for Glioblastoma Multiforme
Barbarisi et al. (2018) developed a nanocarrier of quercetin combined with temozolomide, enhancing the specificity and efficacy of this anticancer drug in glioblastoma treatment. This nanohydrogel targeted CD44 receptors in glioblastoma cells, indicating a potential for improved therapeutic efficacy.
3D Bioprinted Glioma Stem Cells for Drug Susceptibility
Dai et al. (2016) established a 3D bioprinted glioma stem cell model to research gliomagenesis and drug resistance. This model provided an alternative tool for studying drug resistance and anticancer drug susceptibility in vitro.
Epidermal Growth Factor Receptor (EGFR) and mTOR Inhibitors in Malignant Gliomas
A pilot study by Doherty et al. (2006) on the combination of EGFR and mTOR inhibitors in recurrent malignant gliomas showed reasonable tolerance and some effectiveness. The regimen induced partial responses and stabilized disease in a significant proportion of patients.
Inhibition of Autophagy by Quercetin in Glioma Cells
Bi et al. (2016) examined the effects of quercetin, a flavonoid compound, on glioma cells. They discovered that inhibiting autophagy at a late stage enhanced quercetin's anti-glioma efficiency, suggesting a novel opportunity for glioma therapy.
Disulfiram as an Inhibitor of Human Glioblastoma Stem Cells
Hothi et al. (2012) identified disulfiram as a potent inhibitor of glioma stem cells (GSCs) proliferation, suggesting its potential for extending patient survival in glioblastoma multiforme (GBM).
Apigenin Against Cancer Stem Cell-Like Phenotypes in Human Glioblastoma
Kim et al. (2016) investigated the therapeutic effects of dietary flavonoids like apigenin against GBM stem cells (GSCs). Apigenin suppressed the self-renewal capacity and invasiveness of GBM stem-like cells.
Arbutin Against Rat C6 Glioma Cells
Yang et al. (2021) explored the anticancer potency of arbutin against rat C6 glioma cells, demonstrating its potential as an alternative for treating glioma.
Rutin's Antiproliferative and Proapoptotic Effects on Glioblastoma Cells
Santos et al. (2011) studied the effects of the flavonoid rutin on glioma cells. Rutin reduced proliferation and induced apoptosis in cultured human glioblastoma cells, suggesting its potential as a treatment for malignant gliomas.
Chinese Glioma Genome Atlas (CGGA)
Zhao et al. (2020) developed the Chinese Glioma Genome Atlas (CGGA), a comprehensive resource for functional genomic data from Chinese glioma patients. This resource aids in understanding glioma pathophysiology and therapy.
Biotinylated PAMAM G3 Dendrimers in Glioblastoma Therapy
Uram et al. (2019) tested biotinylated PAMAM G3 dendrimers conjugated with anticancer agents on glioblastoma cells. The study suggests potential for targeted glioma therapy with limited side effects.
EGFR Inhibitors in Neuro-oncology
Brandes et al. (2008) discussed the role of EGFR inhibitors in high-grade gliomas, highlighting the need for further research in this area.
A New Gliotoxin Analogue from Marine-Derived Fungus
Zhao et al. (2009) isolated a new gliotoxin analogue from a marine-derived fungus, Aspergillus fumigatus, and evaluated its cytotoxic effects on a cell line.
Niclosamide in Human Glioblastoma
Wieland et al. (2013) identified niclosamide as a candidate for clinical development in treating glioblastoma, showing significant cytostatic, cytotoxic, and antimigratory effects.
Mecanismo De Acción
Target of Action
Gliovictin, a member of the epidithiodioxopiperazine class of alkaloids , is known for its potent biological activity It’s worth noting that epidithiodioxopiperazines like this compound generally exhibit potent biological activity, which suggests they interact with key biological targets .
Mode of Action
Epidithiodioxopiperazines, the class of compounds to which this compound belongs, are known to exhibit cytotoxic effects via various mechanisms, including suppression of immune function, inflammation, antiangiogenesis, dna damage by ros production, peroxide damage by the inhibition of various enzymes, and apoptosis through different signal pathways .
Biochemical Pathways
The epidithiodioxopiperazine class of compounds, which includes this compound, is known to impact a variety of physiological properties and biochemical pathways .
Result of Action
This compound, like other epidithiodioxopiperazines, exhibits potent biological activity . It has been suggested that these compounds can cause cytotoxic effects, including DNA damage by ROS production, peroxide damage by the inhibition of various enzymes, and apoptosis through different signal pathways .
Análisis Bioquímico
Biochemical Properties
The exact biochemical properties of Gliovictin are not fully understood due to the limited research available. As a member of the epidithiodioxopiperazine class of alkaloids, this compound likely interacts with various enzymes, proteins, and other biomolecules. These interactions could potentially influence biochemical reactions within cells .
Cellular Effects
Many epidithiodioxopiperazines exhibit potent biological activity, influencing cell function, signaling pathways, gene expression, and cellular metabolism . It is plausible that this compound may have similar effects.
Molecular Mechanism
Epidithiodioxopiperazines often exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
(3R,6R)-3-benzyl-6-(hydroxymethyl)-1,4-dimethyl-3,6-bis(methylsulfanyl)piperazine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S2/c1-17-14(21)16(11-19,23-4)18(2)13(20)15(17,22-3)10-12-8-6-5-7-9-12/h5-9,19H,10-11H2,1-4H3/t15-,16-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXIJHVRXTHDGKV-HZPDHXFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(N(C(=O)C1(CC2=CC=CC=C2)SC)C)(CO)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)[C@@](N(C(=O)[C@@]1(CC2=CC=CC=C2)SC)C)(CO)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the known natural sources of Gliovictin?
A1: this compound has been isolated from several fungal species. It was originally discovered in the terrestrial fungus Helminthosporium victoriae []. Further research identified this compound in the marine-derived fungus Asteromyces cruciatus [], highlighting the diverse environments where this compound-producing fungi can be found.
Q2: Has the total synthesis of this compound been achieved?
A2: Yes, several research groups have successfully synthesized this compound. One study focused on an efficient synthetic route, constructing the characteristic hydroxymethyl moiety via a 3-formyl-2,5-piperazinedione intermediate [, ]. Another study described the syntheses of both (±)-Gliovictin and (±)-Hyalodendrin, a related fungal metabolite []. These synthetic achievements are crucial for further investigations into this compound's biological activity and potential applications.
Q3: Were other known bioactive compounds found alongside this compound in Asteromyces cruciatus?
A3: Yes, the investigation of Asteromyces cruciatus yielded several other known bioactive compounds along with this compound. These include:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




